10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Phytolaccoside e, also known as esculentoside a or phytolaccasaponin e, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Phytolaccoside e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phytolaccoside e is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, phytolaccoside e can be found in american pokeweed, fruits, and green vegetables. This makes phytolaccoside e a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
65497-07-6
VCID:
VC0191196
InChI:
InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)
SMILES:
Molecular Formula:
C42H66O16
Molecular Weight:
827 g/mol
10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS No.: 65497-07-6
Natural Products
VCID: VC0191196
Molecular Formula: C42H66O16
Molecular Weight: 827 g/mol
CAS No. | 65497-07-6 |
---|---|
Product Name | 10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Molecular Formula | C42H66O16 |
Molecular Weight | 827 g/mol |
IUPAC Name | 10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52) |
Standard InChIKey | YRHWKFMGEDDGIJ-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Melting Point | 257-258°C |
Physical Description | Solid |
Description | Phytolaccoside e, also known as esculentoside a or phytolaccasaponin e, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Phytolaccoside e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phytolaccoside e is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, phytolaccoside e can be found in american pokeweed, fruits, and green vegetables. This makes phytolaccoside e a potential biomarker for the consumption of these food products. |
Synonyms | Phytolaccasaponin E; Phytolaccoside E |
PubChem Compound | 125210 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume